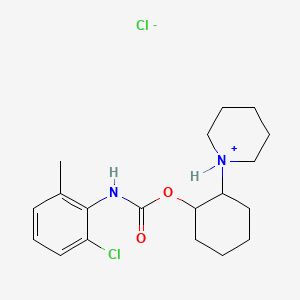
5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide is an organic compound with the molecular formula C11H15BrN2O It is a derivative of pyridine, featuring a bromine atom at the 5-position and a carboxamide group at the 3-position, with a 3-methylbutyl substituent on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide typically involves the bromination of pyridine derivatives followed by amide formation. One common method starts with the bromination of pyridine-3-carboxylic acid to form 5-bromo-pyridine-3-carboxylic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 3-methylbutylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the carboxamide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted pyridines.
Oxidation Products: Oxidized derivatives of the pyridine ring or carboxamide group.
Hydrolysis Products: 5-bromo-pyridine-3-carboxylic acid and 3-methylbutylamine.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
5-bromo-N-(3-methylbutyl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
5-chloro-N-(3-methylbutyl)pyridine-3-carboxamide: Chlorine atom instead of bromine.
5-bromo-N-(2-methylpropyl)pyridine-3-carboxamide: Different alkyl substituent on the nitrogen atom.
Uniqueness: 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide is unique due to the specific positioning of the bromine atom and the carboxamide group, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
433969-36-9 |
|---|---|
Molekularformel |
C11H15BrN2O |
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15BrN2O/c1-8(2)3-4-14-11(15)9-5-10(12)7-13-6-9/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
MUMAKJMDJZQRJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC(=O)C1=CC(=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



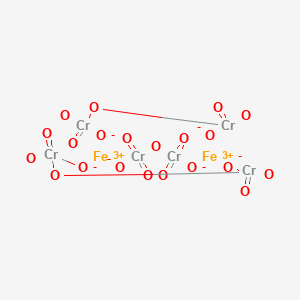
![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)

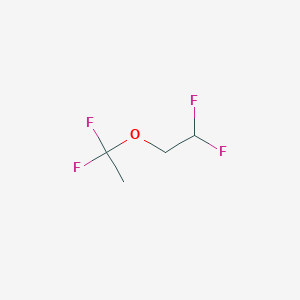
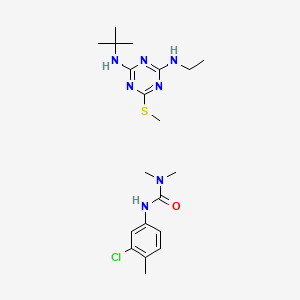
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)
![2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13737911.png)
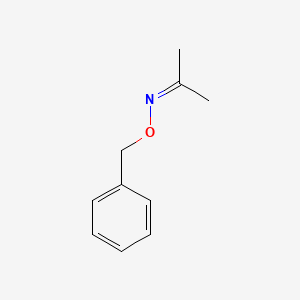

![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)

